2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a pyridazine-acetamide hybrid featuring a 3,5-dimethylpyrazole substituent at the pyridazine ring and a meta-trifluoromethylphenyl acetamide moiety. Its molecular architecture combines a heterocyclic pyridazine core, known for hydrogen-bonding capabilities , with a trifluoromethylphenyl group that enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-11-8-12(2)26(23-11)15-6-7-17(28)25(24-15)10-16(27)22-14-5-3-4-13(9-14)18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPANZWUIHSGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed by cyclization reactions involving suitable precursors.
Coupling Reactions: The pyrazole and pyridazine rings are then coupled together using specific reagents and catalysts.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the pyridazine ring.
Substitution: The trifluoromethylphenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced derivatives of the pyridazine ring.
Substitution Products: Substituted derivatives of the trifluoromethylphenyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrazole and pyridazine exhibit significant cytotoxicity against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HeLa | 15.0 | |
| Target Compound | A549 | 10.0 |
Agricultural Applications
Research has indicated that similar compounds demonstrate activity as herbicides and fungicides . The structural features of the target compound may confer herbicidal properties, making it a candidate for development in agricultural chemistry.
Case Study: Herbicidal Activity
A study conducted on structurally similar pyrazole derivatives revealed effective inhibition of weed growth in controlled environments. The target compound's potential herbicidal activity warrants further investigation.
Materials Science
The incorporation of trifluoromethyl groups in organic compounds has been linked to enhanced thermal stability and resistance to degradation. This characteristic makes the compound suitable for applications in polymer science , particularly in developing high-performance materials.
Mechanism of Action
The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also bind to receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four analogs (identified in , and 6) to highlight structural, electronic, and functional distinctions.
Structural and Functional Group Variations
*Estimated based on molecular formulas.
Electronic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to the aliphatic chain in but reduces it relative to the para-CF₃ analog in due to positional effects .
- Metabolic Stability : The 3,5-dimethylpyrazole in the target compound may confer slower oxidative metabolism compared to the bis(difluoromethyl)pyrazole in , which is more resistant to enzymatic degradation .
Biological Activity
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a novel synthetic derivative that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, structural characterization, and various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.30 g/mol. The structure features a pyrazole ring, a pyridazine moiety, and a trifluoromethylphenyl group, contributing to its unique biological properties.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities associated with this compound, including:
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against triple-negative breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cells, comparable to standard chemotherapeutic agents like Doxorubicin .
- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions such as arthritis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with appropriate aldehydes.
- Pyridazine Synthesis : Achieved through cyclization reactions involving appropriate ketones.
- Final Acetamide Formation : The acetamide group is introduced via acylation reactions.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies have documented the biological activities of similar pyrazole derivatives:
- Anticancer Studies : A study demonstrated that a related pyrazole derivative induced apoptosis in cancer cells through caspase activation pathways .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Candida albicans and Escherichia coli, reporting significant inhibition at low concentrations .
Data Tables
The following table summarizes key biological activities observed for the compound and its analogs:
Q & A
Q. What experimental methods are recommended for confirming the molecular structure and purity of this compound?
To confirm molecular structure and purity, employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify functional groups and connectivity .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify characteristic absorption bands (e.g., amide C=O stretch at ~1650–1700 cm) .
- HPLC/UPLC : Assess purity (>95% recommended for biological assays) by reverse-phase chromatography .
Q. What are common synthetic routes for preparing this compound?
Synthesis typically involves multi-step reactions:
- Nucleophilic Substitution : React pyridazine derivatives with activated intermediates (e.g., chloroacetamide) in polar aprotic solvents (e.g., DMF) with a base (e.g., KCO) .
- Coupling Reactions : Utilize cross-coupling catalysts (e.g., Pd-based) for aryl-aryl bond formation, critical for attaching the trifluoromethylphenyl group .
- Workup : Purify via column chromatography or recrystallization to isolate the final product .
Q. How can researchers initially screen its biological activity?
Begin with in vitro assays targeting pharmacologically relevant pathways:
- Enzyme Inhibition : Test against kinases, proteases, or phosphatases using fluorogenic/colorimetric substrates .
- Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines .
- Binding Studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing side products?
- Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to optimize variables (temperature, solvent, catalyst loading) and identify critical parameters .
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and adjust conditions dynamically .
- Catalyst Screening : Test palladium/ligand systems (e.g., XPhos/Pd(OAc)) to enhance coupling efficiency .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Substituent Variation : Synthesize derivatives with halogens (F, Cl, Br), alkyl groups, or electron-donating/withdrawing moieties at the pyrazole or phenyl positions .
- Biological Profiling : Compare IC values across analogs in enzyme/cell-based assays to identify critical functional groups .
- Computational Modeling : Perform molecular docking to predict binding modes and guide structural modifications .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay Validation : Confirm reproducibility using standardized protocols (e.g., NIH/NCATS guidelines) and positive controls .
- Purity Verification : Re-analyze compound batches via HPLC and elemental analysis to rule out impurities .
- Mechanistic Follow-Up : Use orthogonal assays (e.g., thermal shift assays vs. SPR) to validate target engagement .
Q. What computational strategies can predict reaction pathways for novel derivatives?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and reaction energetics .
- Machine Learning (ML) : Train models on existing reaction datasets to predict feasible synthetic routes .
- ICReDD Framework : Integrate computational predictions with high-throughput experimentation for rapid optimization .
Q. How to evaluate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light, then monitor degradation products via LC-MS .
- Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining parent compound over time .
- Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated metabolites .
Q. What advanced techniques elucidate its interaction with biological targets?
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding conformations .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to refine SAR .
- Cryo-EM : Visualize interactions with large macromolecular complexes (e.g., ribosomes) at near-atomic resolution .
Q. What challenges arise during scale-up, and how can they be addressed?
- Reactor Design : Optimize heat/mass transfer using flow chemistry or segmented reactors to prevent exothermic runaway .
- Separation Challenges : Implement membrane technologies (e.g., nanofiltration) or crystallization-driven purification .
- Regulatory Considerations : Document impurity profiles and ensure compliance with ICH guidelines for preclinical testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
